Isotridecanoic acid, potassium salt
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Overview
Description
Isotridecanoic acid, potassium salt is a chemical compound that belongs to the class of potassium salts derived from isotridecanoic acid. This compound is characterized by its branched-chain structure, which contributes to its unique chemical properties. It is commonly used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isotridecanoic acid, potassium salt can be synthesized through the neutralization reaction between isotridecanoic acid and potassium hydroxide. The reaction typically involves dissolving isotridecanoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale neutralization processes. The isotridecanoic acid is first purified to remove any impurities, and then it is reacted with potassium hydroxide in a controlled environment. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the complete conversion of the acid to its potassium salt form. The final product is then filtered, dried, and packaged for use.
Chemical Reactions Analysis
Types of Reactions
Isotridecanoic acid, potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The potassium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often involve the use of other metal salts or acids to facilitate the exchange of the potassium ion.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new salts with different cations.
Scientific Research Applications
Isotridecanoic acid, potassium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving cell membrane interactions and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mechanism of Action
The mechanism of action of isotridecanoic acid, potassium salt involves its interaction with various molecular targets and pathways. The potassium ion plays a crucial role in maintaining cellular functions, such as regulating osmotic balance and enzyme activity. The isotridecanoic acid moiety can interact with lipid membranes, affecting their fluidity and permeability. These interactions can influence various biological processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- Lauric acid, potassium salt
- Myristic acid, potassium salt
- Palmitic acid, potassium salt
Comparison
Isotridecanoic acid, potassium salt is unique due to its branched-chain structure, which distinguishes it from other similar compounds like lauric acid, potassium salt, and myristic acid, potassium salt. This structural difference imparts distinct physical and chemical properties, such as solubility and reactivity, making this compound particularly suitable for specific applications in industry and research.
Properties
CAS No. |
133754-47-9 |
---|---|
Molecular Formula |
C13H25KO2 |
Molecular Weight |
252.43 g/mol |
IUPAC Name |
potassium;11-methyldodecanoate |
InChI |
InChI=1S/C13H26O2.K/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h12H,3-11H2,1-2H3,(H,14,15);/q;+1/p-1 |
InChI Key |
KCQCNHLPRSPJCK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCCC(=O)[O-].[K+] |
Origin of Product |
United States |
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